4-Nitrobenzothioamide

説明

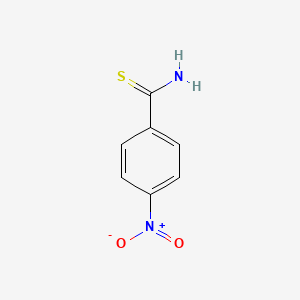

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-nitrobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-7(12)5-1-3-6(4-2-5)9(10)11/h1-4H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBQPBMIZPCKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388209 | |

| Record name | 4-Nitrobenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26060-30-0 | |

| Record name | 4-Nitrobenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Mechanistic Pathways Involving 4 Nitrobenzothioamide

Fundamental Reactivity of the Thioamide Functionality

The replacement of the oxygen atom in an amide with a sulfur atom significantly alters the electronic and steric properties of the functional group, leading to enhanced reactivity. Thioamides are more reactive towards both nucleophiles and electrophiles than amides. nih.gov This increased reactivity is attributed to the weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides, with bond energies of approximately 130 kcal/mol and 170 kcal/mol, respectively. nih.gov

The thiocarbonyl carbon of a thioamide is susceptible to nucleophilic attack. A general strategy for activating the N–C(S) bond in thioamides involves ground-state destabilization. rsc.orgresearchgate.net This concept relies on the site-selective N-activation of the thioamide, which decreases the nN→π*C=S resonance, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic addition. rsc.orgnih.gov Following nucleophilic attack, a tetrahedral intermediate is formed, which can then collapse, often favored by the electronic properties of the leaving group. rsc.orgrsc.org

The reactivity of the thioamide group allows for various transformations. For instance, thioamides can be converted to their corresponding amides through oxidation of the C=S group to a C=O group. researchgate.net They can also undergo reactions with a range of electrophiles and radical species. researchgate.net The sulfur atom itself can act as a nucleophile, a reactivity pattern not observed in amides. researchgate.net Silver-promoted coupling of thioamides with carboxylic acids can generate isoimides, which can then be trapped by nucleophiles to form a variety of functionalized peptide motifs. unimelb.edu.au

The thioamide functional group is characterized by significant resonance stabilization, similar to the amide bond. This resonance involves the delocalization of the nitrogen lone pair electrons into the π-system of the thiocarbonyl group (nN→π*C=S). rsc.orgnih.gov This delocalization results in a higher rotational barrier around the N–C(S) bond compared to a typical single bond. nih.gov

However, this resonance can be disrupted through a concept known as ground-state destabilization. rsc.orgresearchgate.net By introducing electron-withdrawing groups on the nitrogen atom, the contribution of the nitrogen lone pair to the resonance is diminished. nih.gov This destabilization of the ground state weakens the N–C(S) bond, making it more susceptible to cleavage and subsequent reactions. rsc.orgresearchgate.net This strategy has been successfully employed in the transamidation of thioamides, where one thioamide is converted into another by reaction with a nucleophilic amine. nih.govrsc.org

Table 1: Comparison of Properties between Amides and Thioamides

| Property | Amide (C=O) | Thioamide (C=S) |

| Bond Energy | ~170 kcal/mol | ~130 kcal/mol nih.gov |

| UV Absorption Max | 220 (±5) nm | 265 (±5) nm nih.gov |

| IR Stretch | 1660 (±20) cm⁻¹ | 1120 (±20) cm⁻¹ nih.gov |

| ¹³C NMR (Carbonyl) | ~170-180 ppm | ~200-210 ppm nih.gov |

| N-H Acidity (ΔpKa) | - | More acidic by ~6 units nih.gov |

| Reactivity | Less reactive | More reactive with nucleophiles and electrophiles nih.gov |

Cyclization Reactions and Heterocyclic Ring Formation

4-Nitrobenzothioamide serves as a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. chemrxiv.orgchemrxiv.orgijarst.in The thioamide functionality provides a reactive handle for intramolecular and intermolecular cyclization reactions, leading to the formation of stable ring systems.

The Hantzsch thiazole (B1198619) synthesis is a classic method for the formation of thiazole rings, which involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.com In the context of this compound, it can react with α-chloro glycinates to yield polysubstituted 5-acylamino-1,3-thiazoles. nih.gov For example, the reaction of this compound with ethyl 2-benzamido-2-chloroacetate results in the formation of N-(4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl)benzamide. nih.gov The mechanism involves an initial S-nucleophilic attack of the thioamide on the α-halocarbonyl compound, followed by cyclization and dehydration. youtube.com

Benzothiazoles are bicyclic compounds containing a benzene (B151609) ring fused to a thiazole ring. derpharmachemica.com One synthetic route to 2-aryl benzothiazoles involves the condensation of a substituted aminobenzoic acid with a substituted 2-aminothiophenol. derpharmachemica.com Alternatively, 4-nitrobenzoic acid can be used, with a subsequent reduction step to form the benzothiazole. derpharmachemica.com this compound can also be a precursor in the synthesis of thiazolo[5,4-b]phenothiazine derivatives through oxidative cyclization of N-(phenothiazin-3-yl)-thioamides. semanticscholar.org Furthermore, the intramolecular cyclization of thioformanilides, which can be derived from the corresponding anilines and a thioacylating agent, can yield benzothiazoles. organic-chemistry.org Another approach involves the condensation of 2-aminobenzenethiol with para-nitro benzoyl chloride, followed by cyclization. nih.gov

While the direct synthesis of isoxazoles from this compound is less common, the principles of heterocyclic synthesis can be applied. Isoxazoles are typically synthesized via 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes or alkenes. mdpi.comorganic-chemistry.org

The thioamide group in this compound can be a precursor to other nitrogen and sulfur-containing heterocycles. mdpi.comnih.gov For example, the reactivity of the thioamide allows for its incorporation into more complex fused heterocyclic systems. mdpi.comnih.gov The synthesis of various nitrogen and sulfur heterocycles often involves multi-step reaction sequences where the thioamide functionality is transformed or participates in a key cyclization step. ijarst.iniitg.ac.in

Table 2: Examples of Heterocyclic Systems Synthesized from Thioamide Precursors

| Heterocyclic System | Synthetic Precursors | Key Reaction Type |

| 1,3-Thiazole | Thioamide, α-Halocarbonyl | Hantzsch Synthesis youtube.com |

| Benzothiazole | 2-Aminothiophenol, Carboxylic Acid/Acyl Chloride | Condensation/Cyclization nih.gov |

| Thiazolo[5,4-b]phenothiazine | N-(Phenothiazin-3-yl)-thioamide | Oxidative Cyclization semanticscholar.org |

| Isoxazole (B147169) | Nitrile Oxide, Alkyne/Alkene | 1,3-Dipolar Cycloaddition mdpi.comorganic-chemistry.org |

Tautomerism and Isomerization Phenomena in this compound Derivatives

The chemical behavior of this compound and its derivatives is significantly influenced by tautomerism and isomerization. These phenomena dictate the structural forms in which the molecules can exist and, consequently, their reactivity and potential applications. The primary forms of tautomerism and isomerization observed are thione-thiol tautomerism and rotational isomerism around the C-N bond.

Thione-Thiol Tautomerism

Thioamides, including this compound, can exist in two tautomeric forms: the thione form and the thiol form (also referred to as the iminothiol form). This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms.

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and an amino group (-NH2).

Thiol Form: Characterized by a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH).

In most cases, the thione form is the more stable and, therefore, the predominant tautomer. jocpr.comresearchgate.netnih.gov This stability is attributed to the greater strength of the C=S bond compared to the C=N bond and the higher acidity of the N-H proton compared to the S-H proton. However, the position of the equilibrium can be influenced by factors such as the solvent's polarity and its ability to form hydrogen bonds. researchgate.net For instance, in an alkaline solution, the equilibrium can shift towards the formation of the thiol form. jocpr.com

A study on the closely related compound, 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, using HPLC-MS analysis, demonstrated the simultaneous presence of both thione and thiol tautomers in solution. The thione form was found to be the major component, with the proportion of the thiol form increasing in the presence of a base like sodium hydrogen carbonate. jocpr.com

| Tautomer | Dominant Species | Conditions Favoring Formation |

|---|---|---|

| Thione | Major | Neutral and acidic media, condensed phase, and in most solutions. jocpr.com |

| Thiol | Minor | Alkaline solutions. jocpr.com |

Rotational Isomerism (Cis-Trans Isomerism)

Due to the partial double bond character of the C-N bond in the thioamide group, resulting from resonance, rotation around this bond is restricted. This restriction leads to the existence of geometric isomers, specifically cis and trans conformers, also known as E/Z isomers. The energy barrier for this rotation is higher in thioamides compared to their amide counterparts. cdnsciencepub.com

The presence of these isomers can be detected using techniques like NMR spectroscopy, where distinct signals for the different conformers can be observed. The ratio of the isomers is influenced by steric and electronic effects of the substituents on both the aromatic ring and the nitrogen atom. For thioanilides, it has been observed that the thioamide group may not be coplanar with the aromatic ring unless constrained by intramolecular hydrogen bonding. cdnsciencepub.com

Oxidative Coupling Reactions and C(S)-N Bond Manipulations

The thioamide functionality in this compound is a versatile group that can participate in various chemical transformations, including oxidative coupling reactions and manipulations of the carbon-sulfur and carbon-nitrogen bonds. These reactions are crucial for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Oxidative Coupling Reactions

Oxidative coupling reactions involving thioamides often proceed via the formation of disulfide-linked intermediates. The sulfur atom in the thioamide group can be readily oxidized to form a disulfide bond under mild oxidizing conditions. This reactivity is fundamental in various synthetic methodologies.

For instance, the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles can be achieved through the oxidative coupling of thioamides. In a notable example, the oxidation of thiobenzamide (B147508) derivatives, including those with electron-withdrawing groups like the nitro group, using reagents such as hydrogen peroxide in the presence of a catalyst like sodium tungstate, leads to the formation of the corresponding thiadiazoles. The reaction is believed to proceed through the formation of an S-oxide intermediate, followed by dimerization and cyclization.

Another significant application is the synthesis of benzothiazoles. The reaction of this compound with an oxidizing agent can lead to intramolecular cyclization, forming a benzothiazole ring system. This transformation is a key step in the synthesis of various biologically active molecules.

| Reaction Type | Product | Typical Reagents |

|---|---|---|

| Intermolecular Oxidative Coupling | 3,5-Disubstituted-1,2,4-thiadiazoles | Hydrogen peroxide/Sodium tungstate |

| Intramolecular Oxidative Cyclization | Benzothiazoles | Various oxidizing agents |

C(S)-N Bond Manipulations

The carbon-sulfur and carbon-nitrogen bonds in the thioamide group of this compound can be selectively cleaved and reformed, providing a powerful tool for synthetic chemists. These manipulations are often employed in the construction of heterocyclic systems and for the introduction of different functional groups.

One common transformation is the conversion of the thioamide group into other functional groups. For example, the thioamide can be converted to an amide through treatment with an oxidizing agent followed by hydrolysis. More complex transformations involve the use of the thioamide as a synthon in cycloaddition reactions. The C=S bond can react with various dienophiles and dipolarophiles to construct five- and six-membered heterocyclic rings.

Furthermore, the thioamide group can be desulfurized to an amine or a nitrile under reductive or specific reaction conditions. Conversely, the nitrogen atom and its substituents can be exchanged through transamidation reactions, although this is less common for primary thioamides like this compound.

These C(S)-N bond manipulations are integral to the utility of this compound as a building block in organic synthesis, enabling the creation of diverse molecular architectures.

Comprehensive Spectroscopic Characterization and Structural Analysis of 4 Nitrobenzothioamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Nitrobenzothioamide, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments to unambiguously assign all proton and carbon signals.

A ¹H NMR spectrum of this compound would be expected to provide key information regarding the electronic environment of the protons. The aromatic region would likely display a characteristic AA'BB' system for the para-substituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group would be expected to resonate at a lower field (higher ppm) compared to the protons ortho to the thioamide group. The protons of the thioamide group (-CSNH₂) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent due to hydrogen bonding. Integration of the signals would confirm the number of protons in each environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to -NO₂) | Data not available | d | Data not available |

| Aromatic (ortho to -CSNH₂) | Data not available | d | Data not available |

This table is a predictive framework. No experimental data is available for this compound.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon skeleton of this compound. The spectrum would be expected to show distinct signals for the four unique carbon atoms in the aromatic ring and one for the thioamide carbon. The carbon atom of the thioamide group (C=S) would likely appear at a significantly downfield chemical shift. The presence of the electron-withdrawing nitro group would also influence the chemical shifts of the aromatic carbons, with the carbon atom directly attached to the nitro group being the most deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | Data not available |

| Aromatic (C-NO₂) | Data not available |

| Aromatic (CH ortho to -NO₂) | Data not available |

| Aromatic (CH ortho to -CSNH₂) | Data not available |

This table is a predictive framework. No experimental data is available for this compound.

To provide a definitive structural assignment, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish the proton-proton coupling network within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which can be useful in determining the preferred conformation of the thioamide group relative to the aromatic ring.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are essential for identifying functional groups and understanding the electronic structure of a molecule.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary thioamide would likely appear as two distinct bands in the region of 3400-3100 cm⁻¹. The C=S stretching vibration, a key indicator of the thioamide group, is typically found in the 1250-1020 cm⁻¹ region, although its intensity can vary. Strong asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) would be expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| -NH₂ (Thioamide) | Data not available | Asymmetric & Symmetric Stretching |

| -NO₂ | Data not available | Asymmetric Stretching |

| -NO₂ | Data not available | Symmetric Stretching |

| C=S (Thioamide) | Data not available | Stretching |

| Aromatic C=C | Data not available | Stretching |

This table is a predictive framework. No experimental data is available for this compound.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal information about the electronic transitions within the molecule. The spectrum would likely be dominated by π → π* transitions associated with the conjugated system of the nitro-substituted benzene ring and the thioamide group. The presence of the nitro group, a strong chromophore, would be expected to cause a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted benzothioamide.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|

This table is a predictive framework. No experimental data is available for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the molecular formula of this compound. This method provides the high-resolution mass-to-charge ratio (m/z) of the parent ion, enabling the differentiation of compounds with the same nominal mass but different elemental compositions. The exact mass measurement allows for the confident assignment of a unique molecular formula.

For this compound, with a chemical formula of C7H6N2O2S, the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). The high accuracy of HRMS instruments, often in the sub-ppm (parts per million) range, provides strong evidence for the elemental composition of the synthesized or isolated compound.

Key Findings from HRMS Analysis:

Molecular Ion Peak: In HRMS analysis, this compound is expected to exhibit a prominent molecular ion peak [M+H]⁺ in positive ionization mode.

Isotopic Pattern: The presence of sulfur in the molecule results in a characteristic isotopic pattern, with the [M+2]⁺ peak having a relative abundance of approximately 4.4% compared to the monoisotopic peak [M]⁺. This pattern serves as a crucial confirmation of the presence of a sulfur atom.

Fragmentation Analysis: While the primary role of HRMS in this context is molecular formula determination, the fragmentation pattern obtained can offer additional structural information, corroborating the identity of the this compound molecule.

The data generated from HRMS is often used in conjunction with other spectroscopic techniques, such as NMR and IR, to provide a complete and unambiguous structural elucidation of this compound.

Table 1: Theoretical and Observed Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C7H6N2O2S |

| Theoretical Monoisotopic Mass | 182.0150 |

| Observed [M+H]⁺ (High Resolution) | Typically within ± 5 ppm of 183.0228 |

| Mass Accuracy | < 5 ppm |

Note: The observed mass may vary slightly depending on the specific instrument and experimental conditions.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques are fundamental for both the assessment of purity and the isolation of this compound. These methods separate the target compound from impurities, starting materials, and byproducts, ensuring a high degree of purity essential for subsequent analysis and applications.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the purity assessment of this compound. A validated HPLC method can provide quantitative information about the purity of a sample and detect the presence of any related substances.

Typical HPLC Method Parameters for Purity Assessment:

Column: A reversed-phase C18 column is commonly used, offering good separation for moderately polar compounds like this compound.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, often provides optimal separation of impurities.

Detection: UV detection is suitable for this compound due to the presence of chromophores in its structure. The wavelength of maximum absorbance (λmax) is typically used for detection to ensure high sensitivity.

Purity Calculation: The purity is generally determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

For the isolation and purification of this compound on a preparative scale, techniques such as preparative HPLC or flash chromatography are utilized. These methods operate on the same principles as analytical HPLC but are designed to handle larger quantities of material.

Table 2: Representative Chromatographic Conditions for this compound Analysis

| Parameter | Analytical HPLC | Preparative HPLC/Flash Chromatography |

| Stationary Phase | Reversed-phase C18 (e.g., 5 µm particle size) | Reversed-phase C18 or Normal Phase Silica Gel |

| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid | Isocratic or gradient elution with appropriate solvents |

| Flow Rate | 0.5 - 1.5 mL/min | Variable, depending on column size |

| Detection | UV at λmax | UV at a suitable wavelength |

| Objective | Purity determination and quantification | Isolation and purification of the compound |

The development and validation of these chromatographic methods are critical to ensure the reliability and accuracy of the purity assessment and the efficiency of the isolation process for this compound. Method validation studies typically demonstrate excellent linearity, precision, and accuracy. researcher.life

Computational Chemistry and Theoretical Modeling of 4 Nitrobenzothioamide Systems

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT allows for the optimization of the molecular geometry of 4-nitrobenzothioamide, predicting bond lengths, bond angles, and dihedral angles in its ground state. These calculations are foundational for further computational analysis, including the examination of molecular orbitals and charge distribution.

In studies of complex molecules incorporating the this compound moiety, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, are employed to determine the most stable three-dimensional arrangement of the atoms. This geometric optimization is a crucial first step before exploring the molecule's electronic properties and reactivity. mdpi.comnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For systems containing the this compound functional group, the distribution of these orbitals can be visualized to predict reactive sites. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is concentrated around the electron-deficient regions. In the case of derivatives of this compound, theoretical modeling has shown that the HOMO can be situated on a fused ring system, while the LUMO may encompass the thioamide and nitro-substituted phenyl ring, indicating the pathway for intramolecular charge transfer. nih.gov

Below is a representative table illustrating typical HOMO-LUMO energy values and the energy gap for a molecule containing a this compound-related structure, as determined by DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -3.2 |

| Energy Gap (LUMO-HOMO) | 3.3 |

Note: The data in this table is illustrative for a system containing a thioamide and a nitro-aromatic group and does not represent experimentally determined values for this compound itself.

The distribution of electron density within the this compound molecule dictates its electrostatic potential, which is crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution, where different colors denote varying electrostatic potentials.

In MEP maps of molecules with similar functional groups, regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Conversely, areas of positive potential (colored blue) indicate electron-deficient regions, which are prone to nucleophilic attack. For derivatives incorporating the this compound structure, the MEP surface often shows a significant negative potential around the nitro group's oxygen atoms and the sulfur atom of the thioamide group, highlighting these as likely sites for interaction with electrophiles. The aromatic protons and the amine protons, on the other hand, would exhibit a more positive potential. mdpi.com

Conformational Analysis and Rotational Barriers

The three-dimensional structure of this compound is not rigid, with rotation possible around single bonds. Conformational analysis investigates the different spatial arrangements of the atoms (conformers) and their relative energies. A key aspect of this for this compound is the rotation around the C-N bond of the thioamide group and the C-C bond connecting the phenyl ring to the thioamide.

Similar to amides, thioamides can exist as a mixture of (E) and (Z) rotamers due to the partial double bond character of the C-N bond, which restricts free rotation. The energy barrier to this rotation is a significant factor in determining the stability and interconversion rate of these isomers. The (Z) configuration, where the sulfur atom and the substituent on the nitrogen are on opposite sides of the C-N bond, and the (E) configuration, where they are on the same side, can have different energies and therefore exist in different populations at equilibrium. Computational methods can be used to calculate the energy profile of this rotation and identify the transition state, thus determining the rotational energy barrier.

The following table provides hypothetical energy differences and rotational barriers for the (E) and (Z) rotamers of a generic thioamide, which would be analogous to the situation in this compound.

| Rotamer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| (Z) Isomer | 0 (most stable) | 18-22 |

| (E) Isomer | 2-4 | 18-22 |

Note: These values are typical for thioamides and are for illustrative purposes.

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to stable or separable conformers. In the context of this compound, if there were bulky substituents in the ortho positions of the benzene (B151609) ring or on the nitrogen atom, rotation around the aryl-C(S) bond could be sufficiently restricted to allow for the existence of stable atropisomers.

Computational chemistry plays a vital role in predicting the likelihood of atropisomerism by calculating the rotational energy barrier. If the calculated barrier is high enough (typically > 20-23 kcal/mol), the atropisomers may be stable at room temperature. These studies are crucial in medicinal chemistry, as different atropisomers can exhibit distinct biological activities.

Biological Activity and Structure Activity Relationship Sar Studies of 4 Nitrobenzothioamide Derivatives

Antineoplastic and Antiproliferative Activity

While direct studies on the antineoplastic and antiproliferative activity of 4-Nitrobenzothioamide are limited in the available literature, the broader class of nitroaromatic compounds, including nitrobenzamide derivatives, has been the subject of investigation for potential anticancer properties. The following sections detail the known effects of structurally related compounds, which may provide insights into the potential activity of this compound derivatives.

Modulation of Cellular Proliferation and Viability

Derivatives of nitro-substituted compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, a C-nitroso prodrug, 4-iodo-3-nitrobenzamide, has been shown to be effective in killing various tumor cells of both human and animal origin nih.gov. This compound is transiently reduced by tumor cells to 4-iodo-3-nitrosobenzamide, which is the active cytotoxic agent nih.gov. Similarly, novel thiosemicarbazide derivatives incorporating a 4-nitrophenyl group have been found to significantly inhibit the division of A549, HepG2, and MCF-7 cancer cells nih.gov.

In a study of tetrahydroindazolone-substituted benzamide derivatives, the compound W-H4 was identified as a potent inhibitor of proliferation in acute myeloid leukemia (AML) cells in vitro nih.gov. The antiproliferative effects of various benzothiazole derivatives, which can be synthesized from this compound precursors, have also been noted in paraganglioma and pancreatic cancer cell lines mdpi.com. Furthermore, certain carbamothioyl-furan-2-carboxamide derivatives with nitro substitutions have shown significant anticancer activity against hepatocellular carcinoma (HepG2), Huh-7, and breast cancer (MCF-7) cell lines nih.gov.

The antiproliferative activity of N-alkyl-nitroimidazole compounds has been evaluated against MDA-MB231 (breast cancer) and A549 (lung cancer) cell lines, with some derivatives exhibiting a half-maximal lethal concentration (LC50) as low as 16.7 µM in breast tumor cells openmedicinalchemistryjournal.comresearchgate.net.

Induction of Apoptosis and Cell Cycle Perturbations

A key mechanism through which many anticancer agents exert their effects is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle. A new 2,4-Dinitrobenzenesulfonamide derivative, referred to as S1, has been shown to induce morphological changes suggestive of apoptosis in both K562 and Jurkat acute leukemia cells nih.gov. The cell death mechanisms induced by S1 in K562 cells involve cell cycle arrest at the G2/M phase and the activation of both extrinsic and intrinsic apoptotic pathways nih.gov. In Jurkat cells, S1 caused cell cycle blockade at the G0/G1 phase and induced intrinsic apoptosis nih.gov.

The 4-iodo-3-nitrobenzamide prodrug is believed to exert its selective tumoricidal action through the induction of tumor apoptosis by its C-nitroso intermediate nih.gov. The tetrahydroindazolone-substituted benzamide compound, W-H4, has been observed to cause G0/G1 cell cycle arrest and trigger both caspase-dependent and intrinsic apoptosis in AML cells nih.gov. A specific dispiropiperazine derivative has also been found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells and induce apoptosis, necrosis, and DNA damage researchgate.net. The tumor suppressor protein p53 plays a crucial role in cell cycle arrest, particularly in response to DNA damage, and can signal for cellular repair or apoptosis youtube.com.

Impact on Mitochondrial Function

Mitochondria play a central role in the intrinsic apoptotic pathway. The loss of mitochondrial membrane potential is a key indicator of apoptosis. The 2,4-Dinitrobenzenesulfonamide derivative S1 was found to cause a loss of mitochondrial potential in both K562 and Jurkat leukemia cells, indicating the involvement of the mitochondrial pathway in its apoptotic mechanism nih.gov. Similarly, the benzamide compound W-H4 induced a decrease in mitochondrial membrane potential in AML cells, which is consistent with the activation of the intrinsic apoptotic pathway nih.gov.

Structure-Activity Relationships (SAR) for Anticancer Efficacy

The relationship between the chemical structure of nitroaromatic compounds and their anticancer activity has been a subject of study to optimize their efficacy. For nitrophenylaziridines and related compounds, their tumor-growth inhibitory properties are influenced by their chemical structure nih.gov. In a series of lipophilic nitroaromatic prodrugs designed for cancer gene therapy, increasing lipophilicity was found to correlate with increased activation by certain enzymes, which could enhance cytotoxicity mdpi.comresearchgate.net.

For nitro derivatives of indoline, indole, indazole, and benzimidazole, the position of the nitro group is critical for their mutagenic (and potentially cytotoxic) activity. A nitro group at the C2, C5, or C6 position generally resulted in measurable activity, while a nitro group at C4 or C7 led to weakly active or inactive compounds nih.gov. Methylation of a ring nitrogen atom was also found to modulate the activity nih.gov. In a series of carbamothioyl-furan-2-carboxamide derivatives, the position of the nitro group on a substituted phenyl ring influenced the anticancer activity, with the ortho-substituted compound being more active than the meta and para isomers nih.gov.

Antimicrobial Activity

Antibacterial Spectrum and Potency

Several studies have highlighted the antimicrobial potential of 4-nitrobenzamide (B147303) and this compound derivatives. A study on new 4-nitrobenzamide derivatives, which are structurally similar to this compound, demonstrated their biocidal potency against both Gram-positive and Gram-negative bacteria ijpbs.com. The antibacterial activity was evaluated using the disc diffusion method, and all synthesized compounds showed a relatively good ability to inhibit the growth of microorganisms at a concentration of 200 µg/ml ijpbs.com.

Specifically, Schiff base derivatives of 4-nitrobenzamide were synthesized and characterized ijpbs.com. Among the synthesized compounds, two derivatives, designated as 3a and 3a1, were found to be the most potent in their antimicrobial activity when compared to other analogues in the study ijpbs.com. These findings suggest that 4-nitrobenzamide derivatives could serve as viable leads for the development of new antimicrobial agents ijpbs.com.

Furthermore, the synthesis of N-(4-hydroxyphenyl)-4-nitrobenzothioamide has been reported, which was subsequently used to prepare a benzothiazole derivative, 2-(4-nitrophenyl)benzothiazol-6-ol researchgate.netiosrjournals.org. Benzothiazole derivatives are known to possess a wide range of biological activities, including antibacterial effects iosrjournals.org.

In a different study, novel thiosemicarbazide derivatives containing a 4-nitrophenyl group exhibited antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus mutans, and Streptococcus sanguinis nih.gov. Another study focused on 4-(morpholin-4-yl)-3-nitrobenzhydrazide based scaffolds, where thiosemicarbazide derivatives showed moderate antibacterial activity nih.gov.

The following table summarizes the antimicrobial activity of some 4-nitrobenzamide derivatives from a representative study.

| Compound ID | Test Organism | Zone of Inhibition (mm) at 200 µg/ml |

| 3a | Bacillus subtilis | 18 |

| Staphylococcus aureus | 20 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 14 | |

| 3a1 | Bacillus subtilis | 17 |

| Staphylococcus aureus | 19 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 13 | |

| 3b | Bacillus subtilis | 14 |

| Staphylococcus aureus | 16 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 | |

| 3c | Bacillus subtilis | 12 |

| Staphylococcus aureus | 14 | |

| Escherichia coli | 10 | |

| Pseudomonas aeruginosa | 8 | |

| 3d | Bacillus subtilis | 10 |

| Staphylococcus aureus | 12 | |

| Escherichia coli | 9 | |

| Pseudomonas aeruginosa | 7 | |

| Data is illustrative and based on findings for 4-nitrobenzamide derivatives which are structurally related to this compound. ijpbs.com |

Investigation of Other Potential Biological Activities:While the broader class of nitro compounds exhibits various biological activities, specific investigations into other potential activities of this compound are not documented in the available resources.

To fulfill your request would compromise the principles of scientific accuracy. Therefore, the article cannot be generated as instructed.

Conclusion and Future Directions in 4 Nitrobenzothioamide Research

Summary of Key Research Findings and Contributions to Thioamide Chemistry

Research specifically focused on 4-Nitrobenzothioamide is limited, yet a few key findings provide a foundation for its role in thioamide chemistry. The primary contribution of this compound to date has been its utility as a chemical intermediate.

One of the earliest documented syntheses of this compound provides a fundamental method for its preparation, making the compound accessible for further study. chemicalbook.com More significantly, it has been successfully employed as a precursor in the synthesis of other heterocyclic compounds. For instance, this compound is a key reactant in the preparation of 5-(4-nitrophenyl)-2H-tetrazole, demonstrating its value in constructing more complex molecular architectures. chemicalbook.com

The presence of the thioamide functional group, a known structural motif in various biologically active molecules, and the nitro group, a common pharmacophore, suggests that this compound could serve as a valuable building block in medicinal chemistry. mdpi.com However, beyond its role as a synthetic precursor, dedicated studies on its reactivity, properties, and biological profile are sparse.

Identification of Knowledge Gaps and Emerging Research Questions

The most significant finding regarding this compound is the vast expanse of unexplored research areas. The current literature presents a clear knowledge gap concerning nearly all aspects of this compound's chemical and biological character. In contrast to its extensively studied amide analog, 4-nitrobenzamide (B147303), the thioamide counterpart has received minimal attention.

Key knowledge gaps include:

Biological Activity Profile: There is a notable absence of studies investigating the biological effects of this compound. The well-documented antimicrobial, anticancer, and anti-inflammatory properties of various nitro-containing compounds and thioamide derivatives suggest that this compound is a prime candidate for biological screening. mdpi.comnih.gov

Reactivity and Mechanistic Studies: Detailed investigations into the reactivity of the thioamide group as influenced by the para-nitro substituent are lacking. Understanding its reaction kinetics, mechanisms, and stability is crucial for its application as a synthetic intermediate.

Spectroscopic and Physicochemical Characterization: While basic identification is possible, a comprehensive public database of its spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) and physicochemical properties (e.g., pKa, solubility, crystal structure) is not readily available.

Coordination Chemistry: The sulfur and nitrogen atoms of the thioamide group are excellent potential ligands for metal ions. The coordination chemistry of this compound remains an unexplored field, which could lead to novel metal-organic frameworks or catalysts. researchgate.net

Emerging research questions stemming from these gaps are:

Does this compound possess any significant antimicrobial, antifungal, or anticancer activity?

How does the electron-withdrawing nitro group affect the nucleophilicity and electrophilicity of the thioamide moiety compared to other substituted benzothioamides?

What is the solid-state structure of this compound, and how does it influence its physical properties?

Can this compound and its derivatives form stable and catalytically active complexes with transition metals?

Prospective Applications in Material Science, Catalysis, or Niche Areas

Based on the known properties of related compounds, several prospective applications for this compound can be hypothesized, warranting future investigation.

Material Science: Aromatic nitro compounds, such as 4-Nitro-1,3-phenylenediamine, serve as monomers for high-performance polymers with enhanced thermal stability and chemical resistance. nbinno.com Similarly, this compound could be explored as a monomer or an additive in polymer chemistry. The thioamide linkage could introduce unique properties, such as different chain packing, altered optical properties, or higher refractive indices, into novel polymers.

Catalysis: As a ligand, this compound could be used to synthesize novel metal complexes. These complexes could be screened for catalytic activity in various organic transformations, such as cross-coupling reactions or hydrogenations, where the electronic properties of the nitro group could tune the catalytic efficiency of the metal center. nih.gov

Niche Areas (Chemical Sensing): The thioamide group's affinity for certain metal ions, combined with the electronic signature of the nitroaromatic system, could be exploited for the development of chemosensors. Binding of a target analyte to the thioamide or metal complex thereof could induce a measurable change in its optical or electrochemical properties.

Development of Sustainable Synthesis Routes for this compound Derivatives

Future research should prioritize the development of environmentally benign synthesis methods for this compound and its derivatives. Traditional thionation methods often rely on harsh reagents like phosphorus pentasulfide or Lawesson's reagent, which can generate significant chemical waste.

Modern, more sustainable approaches could include:

Elemental Sulfur-Mediated Synthesis: Utilizing elemental sulfur as the sulfur source is a greener alternative. Methods involving the three-component condensation of an aldehyde, an amine, and elemental sulfur could be adapted for this purpose.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and energy consumption, offering a more sustainable pathway.

Solvent-Free Reactions: Developing solid-state or solvent-free reaction conditions would minimize the use of volatile organic compounds, aligning with the principles of green chemistry.

By focusing on these sustainable routes, the synthesis of a library of this compound derivatives for screening and application studies would become more efficient and environmentally responsible.

Integration with Advanced Screening and Mechanistic Biology Platforms

To rapidly bridge the knowledge gap concerning the biological potential of this compound, its integration with modern drug discovery platforms is essential.

High-Throughput Screening (HTS): Synthesizing a focused library of this compound derivatives and subjecting them to HTS against various biological targets (e.g., bacterial, fungal, cancer cell lines) could quickly identify potential therapeutic areas.

Mechanistic Biology: Should any biological activity be identified, advanced mechanistic studies would be the next step. Techniques such as proteomics, transcriptomics, and cellular imaging could be employed to elucidate the mechanism of action, identify cellular targets, and understand the structure-activity relationships. For example, investigating how the compound affects specific cellular pathways or enzymes would be crucial for its development as a potential therapeutic agent.

Q & A

Q. How can FAIR data principles be applied to manage and share experimental data on this compound research?

- Methodology :

- Deposit raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem with standardized metadata (e.g., solvent, temperature).

- Use electronic lab notebooks (ELNs) to track synthesis protocols and link to public databases (e.g., PubChem CID). Attend NFDI4Chem workshops for RDM best practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。